
3-Bromo-4-(piperidin-4-yloxy)benzoic acid methyl ester
Übersicht
Beschreibung
The compound “3-Bromo-4-(piperidin-4-yloxy)benzoic acid methyl ester” is likely a brominated benzoic acid derivative. Benzoic acid derivatives are commonly used in organic synthesis due to their reactivity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzoic acid derivatives can typically be synthesized through various methods such as free radical bromination, nucleophilic substitution, and oxidation . Protodeboronation of pinacol boronic esters is another method that could potentially be used .Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring (due to the “benzoic acid” part of the name), a bromine atom (from “3-Bromo”), a piperidine ring (from “piperidin-4-yloxy”), and a methyl ester group (from “methyl ester”) .Chemical Reactions Analysis
Benzoic acid derivatives, including brominated ones, can undergo a variety of reactions. These include reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, brominated compounds tend to have higher densities and boiling points than their non-brominated counterparts .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization The synthesis and characterization of compounds related to 3-Bromo-4-(piperidin-4-yloxy)benzoic acid methyl ester involve various methodologies aiming at the development of new chemical entities with potential applications. The process usually starts from simple precursors, undergoing bromination, oxidation, and esterification to achieve the desired ester derivatives. These compounds are often characterized by NMR, IR, and mass spectrometry to confirm their structure. For example, the synthesis of 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester from vanillin demonstrates a typical procedure involving bromination, followed by oxidation and esterification, yielding a compound in a total yield of 66.4% (Zha Hui-fang, 2011).
Chemical Reactivity and Derivative Formation The reactivity of these esters is explored for the development of more complex molecules. For instance, N-Benzyl- or N-tosyl-N-(4-methyl-3-pentenyl)amino aldehyde benzylimines, obtained from amino acid derivatives, can be cyclized diastereoselectively in the presence of Lewis acids to give substituted piperidines. This showcases the versatility of such esters in synthesizing diverse piperidine derivatives with potential pharmaceutical applications (S. Laschat, R. Fröhlich, B. Wibbeling, 1996).
Intermediates in Organic Synthesis These ester derivatives serve as key intermediates in the synthesis of compounds with pharmacological interest. The preparation and structural determination of piperidinedione derivatives, for example, highlight their role as intermediates in the synthesis of natural products and compounds with pharmacological relevance. The study of their reactivity further contributes to the development of therapeutic agents for various disorders (Samir Ibenmoussa et al., 1998).
Pharmacological Potential The exploration of the pharmacological potential of these compounds involves assessing their activity against various targets. For instance, halogenated 4-(phenoxymethyl)piperidines synthesized as potential δ receptor ligands have shown promising results in in vitro receptor binding assays, indicating their potential as probes for in vivo tomographic studies of σ receptors. This highlights the importance of these compounds in developing new diagnostic and therapeutic tools (R. Waterhouse et al., 1997).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-bromo-4-piperidin-4-yloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-17-13(16)9-2-3-12(11(14)8-9)18-10-4-6-15-7-5-10/h2-3,8,10,15H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWPERPOHJNFLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC2CCNCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(piperidin-4-yloxy)benzoic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



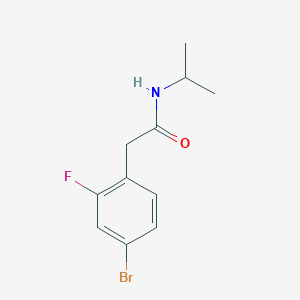
![3-[(5-Fluoro-2-methylphenyl)methoxy]azetidine](/img/structure/B1411790.png)
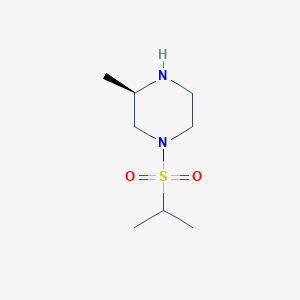
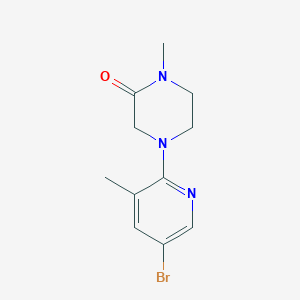
![1-[(5-Bromofuran-2-yl)methyl]pyrrolidine](/img/structure/B1411795.png)
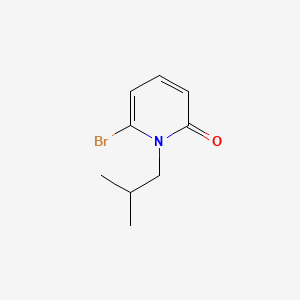
![1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid](/img/structure/B1411797.png)
![N-[(3-chloro-4-methylphenyl)methyl]cyclobutanamine](/img/structure/B1411798.png)
![1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine](/img/structure/B1411799.png)


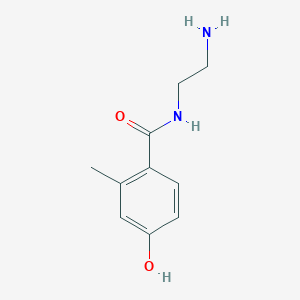
![2-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine](/img/structure/B1411806.png)
![tert-butyl N-{9-oxobicyclo[3.3.1]nonan-3-yl}carbamate](/img/structure/B1411808.png)